molecular formula C14H20N2O4 B2732491 (E)-N'-butylidene-3,4,5-trimethoxybenzohydrazide CAS No. 388633-25-8

(E)-N'-butylidene-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2732491
CAS No.: 388633-25-8
M. Wt: 280.324
InChI Key: DYIAHTAFCHUDGK-VIZOYTHASA-N
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Description

(E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a butylidene group attached to a benzohydrazide moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzohydrazide and butyraldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can regenerate the starting hydrazide and aldehyde.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide is not well-defined, but it is likely to involve interactions with specific molecular targets. The hydrazone linkage may allow the compound to act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxy groups could also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N’-butylidene-3,4,5-trimethoxybenzohydrazide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    3,4,5-trimethoxybenzohydrazide: Lacks the butylidene group, which could influence its chemical properties and applications.

    Other hydrazones: Compounds with different aldehyde or ketone components, which can result in varied chemical and biological properties.

Uniqueness

(E)-N’-butylidene-3,4,5-trimethoxybenzohydrazide is unique due to its specific substitution pattern and the presence of the (E)-configuration, which can influence its chemical reactivity and potential applications. The combination of the butylidene group and the trimethoxybenzene moiety provides a distinct structure that can be exploited for various scientific and industrial purposes.

Properties

IUPAC Name

N-[(E)-butylideneamino]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-6-7-15-16-14(17)10-8-11(18-2)13(20-4)12(9-10)19-3/h7-9H,5-6H2,1-4H3,(H,16,17)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIAHTAFCHUDGK-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=N/NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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